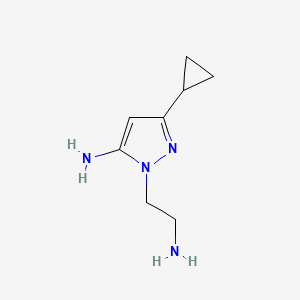

1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine

Descripción

Propiedades

IUPAC Name |

2-(2-aminoethyl)-5-cyclopropylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-3-4-12-8(10)5-7(11-12)6-1-2-6/h5-6H,1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCHFBSESSCNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHN

- Molecular Weight : 168.21 g/mol

The compound features a pyrazole ring, which is known for its diverse biological activities, and an aminoethyl side chain that may enhance its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|

| Streptococcus pyogenes | 18 | |

| Staphylococcus aureus | 20 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 17 |

The structure-activity relationship (SAR) studies indicated that modifications to the aminoethyl side chain could enhance the antibacterial potency of the pyrazole derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated in various models. Notably, compounds derived from this structure showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:

The mechanism underlying its anti-inflammatory action appears to involve the inhibition of key signaling pathways associated with inflammation.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies indicated that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cell lines:

| Cancer Cell Line | IC (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 20 | CDK16 inhibition | |

| MCF7 (breast cancer) | 25 | Apoptosis induction |

The compound's ability to target cyclin-dependent kinases (CDKs), particularly CDK16, suggests a promising avenue for cancer therapy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thus preventing substrate access and subsequent catalytic reactions. This mechanism is crucial for both its antimicrobial and anticancer effects.

Case Studies

Several case studies have illustrated the effectiveness of this compound in different biological contexts:

- Antimicrobial Efficacy : A study demonstrated that a series of substituted pyrazole derivatives exhibited enhanced antibacterial activity compared to standard antibiotics, highlighting their potential as novel antimicrobial agents.

- Anti-inflammatory Effects : In animal models, compounds based on the pyrazole structure significantly reduced inflammation markers in carrageenan-induced edema tests, suggesting their utility in treating inflammatory diseases.

- Cancer Treatment : Preclinical trials showed that specific derivatives could effectively reduce tumor growth in xenograft models by inducing apoptosis in cancer cells.

Aplicaciones Científicas De Investigación

Overview

The compound has been identified as a promising candidate for targeting cyclin-dependent kinases (CDKs), particularly the PCTAIRE family. Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell division and proliferation.

Case Study: Selective CDK Inhibition

A study highlighted the synthesis of several pyrazole-based compounds, including 1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine, which exhibited selective inhibition of CDK16 with an EC50 value of 33 nM. The research involved structure-activity relationship (SAR) studies that demonstrated how modifications to the pyrazole moiety influenced potency and selectivity against various kinases .

| Compound | Target Kinase | EC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | CDK16 | 33 | High |

| Compound 43d | CDK16 | 18 | Very High |

| Compound 21i | CDK16, GSK3 | 380 | Moderate |

Case Study: Breast Cancer Treatment

In a recent investigation, several pyrazole derivatives were tested for their cytotoxic effects on the MDA-MB-468 breast cancer cell line. The results indicated that the compounds could significantly reduce cell viability, with one derivative achieving up to 90% cell death at a concentration of 100 µM after 72 hours .

| Derivative | Cell Line | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|---|

| Amide 1c | MDA-MB-468 | 50 | 90% at 100 µM |

| Ester 1a | MDA-MB-468 | 75 | ~50% at 100 µM |

Importance of SAR

Understanding the SAR of pyrazole derivatives is critical for optimizing their pharmacological properties. Modifications to the core structure can enhance selectivity and potency against specific kinases.

Findings from SAR Analysis

The SAR studies revealed that substituents at various positions on the pyrazole ring significantly affected the compound's binding affinity and inhibitory activity against kinases. For instance, introducing different alkyl groups or modifying existing functional groups led to variations in EC50 values across multiple targets .

Research Opportunities

The ongoing research into pyrazole derivatives like this compound suggests potential for further development as selective kinase inhibitors in cancer therapy. Future studies may focus on:

- Expanding the library of derivatives to explore additional modifications.

- Conducting in vivo studies to assess efficacy and safety profiles.

- Investigating combination therapies that include pyrazole derivatives for enhanced antitumor effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine with structurally related pyrazole derivatives, focusing on substituent effects, biological activity, and structure-activity relationships (SAR).

Substituent Variations at the 1-Position

- 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives (–12): These compounds replace the 2-aminoethyl group with a 4-methoxybenzyl moiety. Studies show that derivatives with electron-withdrawing groups (e.g., halogens) on the benzamide ring exhibit enhanced antimicrobial activity. For example, compound 9g (bearing 2,4-difluorobenzamide) demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming streptomycin in some cases . The methoxybenzyl group likely enhances lipophilicity, improving membrane penetration, but may reduce solubility compared to the aminoethyl group.

- 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (): This derivative features a chlorothiophene-methyl group.

- 1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine (): The ethyl and methoxybenzyl substituents here suggest a balance between hydrophobicity and hydrogen-bonding capacity. The aminoethyl group in the target compound may offer superior hydrogen-bonding interactions for target engagement compared to the ethyl group.

Substituent Variations at the 3-Position

- Cyclopropane’s high ring strain may enhance binding to rigid enzyme pockets, whereas cyclobutyl could improve stability in certain environments.

- 3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine (): The thienylethyl group introduces sulfur-based aromaticity, which may affect electronic properties and metabolic pathways.

Data Tables

Table 1: Comparison of Antimicrobial Activities of Selected Pyrazole Derivatives

Table 2: Structural and Electronic Effects of Key Substituents

| Substituent | Electronic Effect | Steric Effect | Biological Impact |

|---|---|---|---|

| 2-Aminoethyl (target) | Polar, H-bonding | Moderate | Enhanced solubility, receptor interaction |

| 4-Methoxybenzyl | Electron-donating | High | Increased lipophilicity, membrane penetration |

| Cyclopropyl | Electron-withdrawing | High | Metabolic stability, rigid binding |

| Thienylmethyl | Aromatic (S) | Moderate | π-π stacking, altered metabolism |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine typically follows a modular approach:

- Step 1: Construction of the pyrazole core with a cyclopropyl substituent at position 3.

- Step 2: Introduction of the 2-aminoethyl side chain at the N-1 position of the pyrazole ring.

- Step 3: Purification and characterization of the final compound.

This approach allows for flexibility in modifying substituents and optimizing yields.

Preparation of 3-Cyclopropyl-1H-pyrazole Core

One common method to synthesize cyclopropyl-substituted pyrazoles involves condensation reactions between cyclopropyl hydrazine derivatives and β-diketones or β-keto esters.

Example: Condensation of cyclopropyl hydrazine with 3-methyl-2-pyrazoline-5-one under acidic conditions (e.g., with p-toluenesulfonic acid) in ethanol solvent yields 1-cyclopropyl-3-methyl-1H-pyrazol-5-amine analogs. Although this example is for a methyl-substituted pyrazole, similar methodology applies for cyclopropyl substitution without the methyl group.

Alternative: Cyclisation of dialkyl acetone-1,3-dicarboxylate with monosubstituted hydrazines under reflux in methanol has been reported to give alkyl pyrazolone intermediates, which can be transformed into substituted pyrazoles.

Introduction of the 2-Aminoethyl Side Chain at N-1 Position

The aminoethyl substituent at the pyrazole N-1 position can be introduced via nucleophilic substitution or alkylation reactions:

Nucleophilic Substitution: Using 5-cyclopropyl-1H-pyrazole-3-amine as a nucleophile, alkylation with 2-bromoethylamine or related electrophiles under basic conditions can install the 2-aminoethyl group at N-1. This method often uses bases like potassium carbonate in polar aprotic solvents, sometimes under microwave irradiation to enhance reaction rates.

Protection/Deprotection Strategy: Starting from N-Boc-protected β-alanine derivatives, multi-step synthesis involving Masamune-Claisen condensation to form β-keto esters, followed by reaction with hydrazine derivatives, yields N-substituted pyrazol-5-ols. Acidolytic deprotection (e.g., with HCl in ethyl acetate) then liberates the free aminoethyl group.

Representative Synthetic Route from Literature

Optimization and Reaction Conditions

Solvent: Methanol and ethanol are commonly used solvents for condensation and cyclization steps due to their polarity and ability to dissolve both hydrazine derivatives and keto esters.

Catalysts: Acid catalysts such as p-toluenesulfonic acid facilitate ring closure during pyrazole formation.

Temperature: Reflux conditions (around 65–80 °C) are typical for cyclization; microwave irradiation can reduce reaction times and improve yields for alkylation steps.

Purification: Column chromatography on silica gel is standard to isolate pure pyrazole derivatives after reaction completion.

Comparative Table of Preparation Methods

Research Findings and Notes

The presence of the cyclopropyl group influences the reactivity and biological activity of the pyrazole derivatives, necessitating careful optimization of reaction conditions to maintain ring integrity.

Protection of amino groups (e.g., Boc protection) is critical in multi-step syntheses to prevent side reactions during condensation and cyclization steps.

Microwave-assisted synthesis accelerates nucleophilic substitution reactions for N-alkylation, improving yields and reducing reaction times.

Purification techniques such as silica gel chromatography and recrystallization are essential to obtain high-purity final products suitable for biological evaluation.

Q & A

Q. What synthetic routes are used to prepare 1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives?

The synthesis involves multi-step protocols, starting with the condensation of 4-methoxybenzaldehyde with mono-Boc-protected hydrazine to form a hydrazine intermediate. Subsequent reduction with Pd/C in ethanol yields a benzyl-hydrazine derivative, followed by deprotection with HCl. Cyclization with 3-cyclopropyl-3-oxopropanenitrile in ethanol under sodium ethoxide catalysis produces the core pyrazole structure. Final derivatives are synthesized via nucleophilic substitution using aromatic acid chlorides in dichloromethane (DCM) with triethylamine as a base .

Q. Which spectroscopic techniques confirm the structural integrity of these derivatives?

Characterization relies on:

- ¹H/¹³C NMR : To identify proton environments (e.g., N-H peaks at δ = 10.51 ppm) and carbon frameworks .

- FTIR : Confirms functional groups (e.g., amide C=O stretches at ~1680 cm⁻¹) .

- Mass spectrometry (ESI) : Validates molecular weights (e.g., m/z = 416.3 for compound 9d ) .

- Elemental analysis (CHN) : Ensures purity and stoichiometry .

Q. What bacterial/fungal strains are standard for antimicrobial screening of these compounds?

Gram-positive bacteria (Streptococcus pyogenes, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) are tested via agar diffusion. Antifungal assays use Fusarium verticillioides and Aspergillus flavus, with streptomycin and nystatin as controls .

Advanced Research Questions

Q. How do substituent electronic effects on the benzamide ring modulate antimicrobial activity?

Electron-withdrawing groups (e.g., fluorine at the 2- and 4-positions of the benzamide ring) enhance activity by increasing electrophilicity and membrane permeability. For example, compound 9g (2,4-difluoro substitution) shows superior inhibition against S. aureus (MIC = 12.5 µg/mL) compared to electron-donating groups like methoxy .

Q. What experimental design considerations resolve contradictions in structure-activity relationships (SAR)?

Discrepancies in SAR (e.g., variable activity of para-substituted derivatives) are addressed by:

- Systematic substitution : Testing halogen, alkyl, and nitro groups at different positions .

- Molecular docking : Simulating interactions with bacterial enzyme targets (e.g., β-lactamase) to rationalize activity trends .

- In vitro vs. in vivo correlation : Adjusting pharmacokinetic parameters (e.g., logP) to balance bioavailability and toxicity .

Q. How is reaction yield optimized during cyclopropane ring formation?

Key parameters include:

- Catalyst selection : Sodium ethoxide improves cyclization efficiency over weaker bases.

- Reflux duration : 2–3 hours in ethanol ensures complete ring closure without decomposition .

- Purification : Silica gel column chromatography (hexane:ethyl acetate = 8:2) achieves >85% purity .

Methodological Notes

- Data Interpretation : Conflicting MIC values between Gram-positive and Gram-negative strains may arise from outer membrane permeability differences, requiring lipophilicity adjustments .

- Advanced SAR : Meta-substitutions on the benzamide ring (e.g., 3-nitro in 9a ) reduce activity due to steric hindrance, highlighting the need for para/ortho optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.